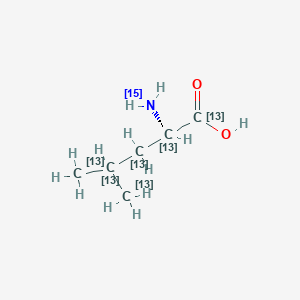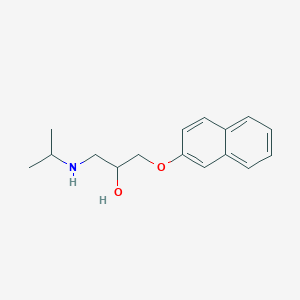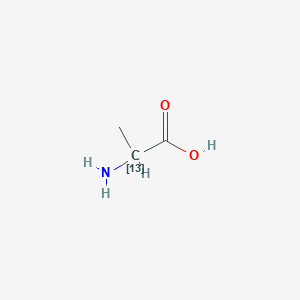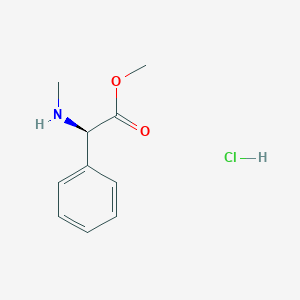
L-Leucine-13C6,15N
Übersicht
Beschreibung
L-Leucine-13C6,15N is a labeled form of L-Leucine, an essential branched-chain amino acid (BCAA). This compound is isotopically labeled with carbon-13 and nitrogen-15, making it a valuable tool in various scientific research applications. L-Leucine plays a crucial role in protein synthesis and metabolic regulation, particularly through the activation of the mammalian target of rapamycin (mTOR) signaling pathway .
Wirkmechanismus
Target of Action
L-Leucine-13C6,15N and L-Isoleucine-13C6,15N are isotopically labeled forms of the essential branched-chain amino acids (BCAAs) L-Leucine and L-Isoleucine . Their primary targets are the same as their unlabeled counterparts. They primarily target the mTOR (mammalian target of rapamycin) signaling pathway , which plays a crucial role in protein synthesis and muscle growth.
Mode of Action
The mode of action of these isotopically labeled amino acids is similar to their unlabeled counterparts. They interact with their targets, primarily the mTOR signaling pathway, to stimulate protein synthesis .
Biochemical Pathways
L-Leucine and L-Isoleucine, including their isotopically labeled forms, are involved in several biochemical pathways. The most notable is the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . By activating this pathway, these amino acids can stimulate protein synthesis and muscle growth.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and L-Isoleucine-13C6,15N are expected to be similar to their unlabeled counterparts. They are absorbed in the small intestine, distributed throughout the body, metabolized primarily in muscle tissues, and excreted in urine . The isotopic labels allow for precise tracking and quantification in metabolic studies, providing valuable information about the bioavailability of these amino acids .
Result of Action
The activation of the mTOR signaling pathway by these amino acids leads to increased protein synthesis and muscle growth . This can have various molecular and cellular effects, including increased muscle mass, improved muscle function, and enhanced recovery from exercise.
Action Environment
The action, efficacy, and stability of these amino acids can be influenced by various environmental factors. These include dietary intake, exercise, and overall health status. For example, the efficacy of these amino acids in stimulating protein synthesis can be enhanced by exercise and adequate dietary protein intake .
Biochemische Analyse
Biochemical Properties
L-Leucine-13C6,15N interacts with various enzymes, proteins, and other biomolecules. The primary role of this compound is to activate the mTOR signaling pathway . This pathway is essential for protein synthesis and muscle growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating the mTOR signaling pathway . This activation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mTOR signaling pathway . It exerts its effects at the molecular level by binding to biomolecules, activating or inhibiting enzymes, and causing changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of leucine can lead to elevated ammonia concentrations in the brain
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-13C6,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Leucine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled precursors, such as 13C-labeled glucose and 15N-labeled ammonia, the synthesis involves multiple steps of chemical reactions to form the final product.
Biosynthesis: Utilizing microorganisms or plants that are grown in media containing 13C and 15N sources, the labeled L-Leucine can be extracted and purified.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media enriched with 13C and 15N isotopes, allowing for the efficient production of the labeled amino acid .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine-13C6,15N undergoes various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of keto acids and aldehydes.
Reduction: Regeneration of amino acids from keto acids.
Substitution: Formation of amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
L-Leucine-13C6,15N is widely used in scientific research, including:
Chemistry: As a tracer in metabolic studies to track the incorporation and transformation of leucine in various biochemical pathways.
Biology: In studies of protein synthesis and degradation, particularly in the context of muscle metabolism and growth.
Medicine: Used in clinical research to understand metabolic disorders and the role of leucine in disease states.
Industry: Employed in the development of nutritional supplements and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine-13C5,15N: Another labeled BCAA used in similar research applications.
L-Isoleucine-13C6,15N: A labeled isomer of leucine with similar metabolic functions.
L-Lysine-13C6,15N2 hydrochloride: A labeled essential amino acid used in protein synthesis studies.
Uniqueness
L-Leucine-13C6,15N is unique due to its specific role in activating the mTOR pathway, which is not as prominently influenced by other amino acids. This makes it particularly valuable in studies focused on muscle growth, metabolic regulation, and related fields.
Eigenschaften
IUPAC Name |
(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-HUEJSTCGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)


![2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid](/img/structure/B3324963.png)
![1,4-Dibromobenzene-[13C6]](/img/structure/B3324966.png)






